

# Application Note: Mass Spectrometry Analysis of Amphotericin X1 and its Metabolites

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## Compound of Interest

Compound Name: Amphotericin X1

Cat. No.: B1142324

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Amphotericin X1** is a novel polyene macrolide antibiotic, analogous in structure and function to Amphotericin B. Like other polyene macrolides, it exhibits broad-spectrum antifungal activity by binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death[1][2][3]. This application note provides detailed protocols for the quantitative analysis of **Amphotericin X1** in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and outlines a strategy for the investigation of its potential metabolites. Given that significant in vivo metabolism of the closely related Amphotericin B is not observed in humans, with the drug being primarily eliminated unchanged, the focus of this note is on the parent compound's analysis, with a discovery-based approach for metabolite identification[1][4][5][6].

## Quantitative Analysis of Amphotericin X1

A sensitive and robust LC-MS/MS method is crucial for the pharmacokinetic and toxicokinetic assessment of **Amphotericin X1**. The following tables summarize typical validation parameters for the quantification of polyene macrolides in biological fluids, based on established methods for Amphotericin B[4][7][8].

Data Presentation: LC-MS/MS Method Performance

Table 1: Calibration Curve and Linearity

Matrix	Analyte	Calibration Range (ng/mL)	R <sup>2</sup>
Human Plasma	Amphotericin X1	5 - 1,000	>0.99
Human Urine	Amphotericin X1	5 - 1,000	>0.99
Cerebrospinal Fluid (CSF)	Amphotericin X1	0.1 - 250	>0.99
Plasma Ultrafiltrate	Amphotericin X1	0.625 - 250	>0.99

Table 2: Precision and Accuracy

Matrix	QC Level	Concentration (ng/mL)	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy (% Bias)
Human Plasma	LLOQ	5	<15	<15	±15
Low QC	15	<10	<10	±10	±10
Mid QC	150	<10	<10	±10	
High QC	750	<10	<10	±10	
CSF	LLOQ	0.1	<20	<20	±20
Low QC	0.3	<15	<15	±15	±15
High QC	200	<15	<15	±15	

## Experimental Protocols

### Protocol 1: Sample Preparation - Protein Precipitation (for Plasma and Urine)

This protocol is a rapid and effective method for extracting **Amphotericin X1** from plasma and urine samples[8].

- Sample Thawing: Thaw plasma or urine samples at room temperature.
- Aliquoting: To a 1.5 mL microcentrifuge tube, add 25 µL of the sample.
- Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., Natamycin, 1 µg/mL in methanol).
- Precipitation: Add 100 µL of cold acetonitrile containing 0.1% formic acid.
- Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

#### Protocol 2: Sample Preparation - Solid-Phase Extraction (for CSF and Plasma Ultrafiltrate)

This protocol is suitable for cleaner sample extracts and lower concentration ranges, as often required for CSF and unbound drug analysis[7][9].

- Sample Thawing: Thaw CSF or plasma ultrafiltrate samples at room temperature.
- Aliquoting: To a clean tube, add 100 µL of the sample.
- Internal Standard Addition: Add 25 µL of the internal standard working solution.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elution: Elute **Amphotericin X1** with 1 mL of methanol.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

- Injection: Transfer to an HPLC vial and inject into the LC-MS/MS system.

#### Protocol 3: LC-MS/MS Analysis

The following parameters are based on typical methods for Amphotericin B and should be optimized for **Amphotericin X1**<sup>[4]</sup><sup>[10]</sup>.

- LC System: UPLC or HPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
  - 0-0.5 min: 40% B
  - 0.5-2.5 min: 40% to 95% B
  - 2.5-3.0 min: 95% B
  - 3.0-3.1 min: 95% to 40% B
  - 3.1-4.0 min: 40% B
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 120°C
- Desolvation Temperature: 400°C<sup>[4]</sup>

- MRM Transitions:
  - **Amphotericin X1**: To be determined by infusion of a standard solution. For Amphotericin B, a common transition is  $m/z$  924.6  $\rightarrow$  743.6[10].
  - Internal Standard (Natamycin):  $m/z$  666.4  $\rightarrow$  503.3[10].
- Collision Energy: Optimize for each transition (e.g., 20-30 eV)[4].

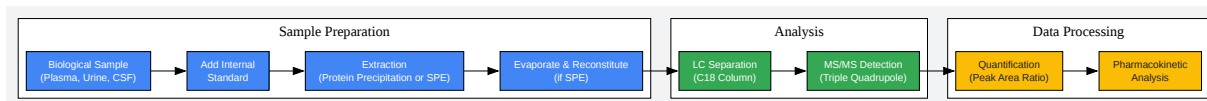
## Metabolite Identification Strategy

While significant metabolism of Amphotericin B is not reported in humans, a discovery-based approach using high-resolution mass spectrometry (HRMS) is recommended for new chemical entities like **Amphotericin X1**[5].

### Protocol 4: In Vitro and In Vivo Metabolite Screening

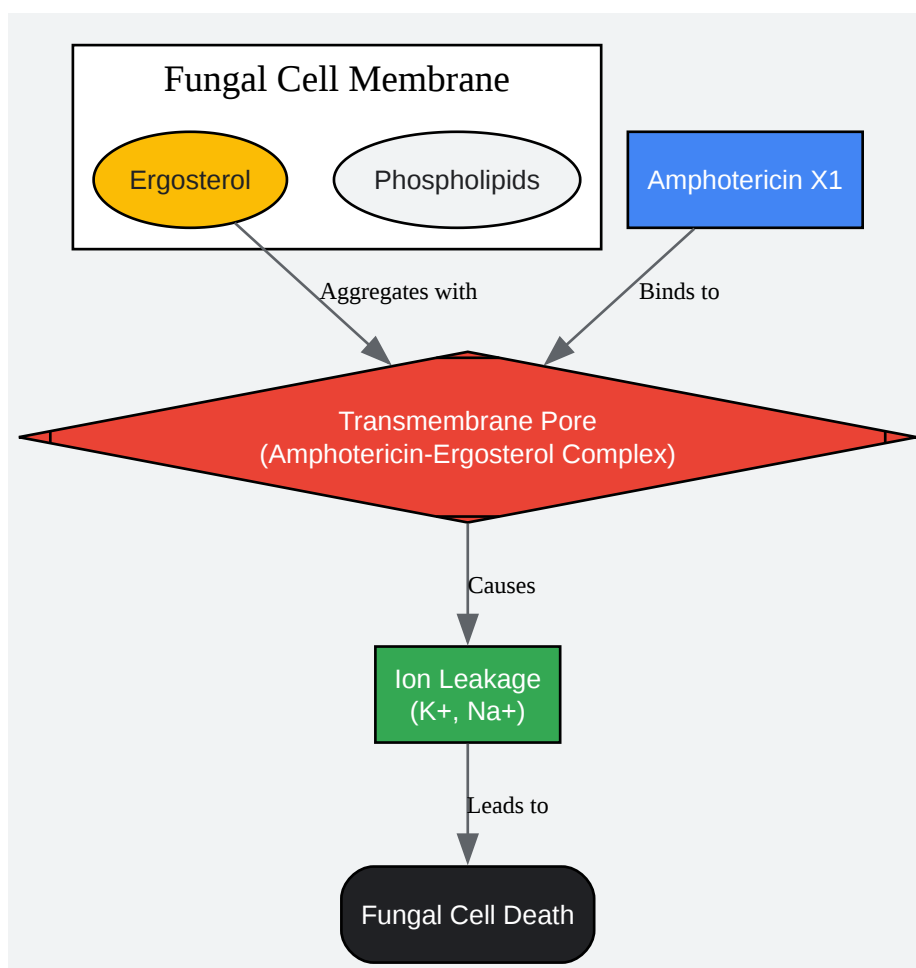
- In Vitro Incubation: Incubate **Amphotericin X1** with human liver microsomes or hepatocytes.
- In Vivo Sampling: Collect plasma, urine, and fecal samples from preclinical species dosed with **Amphotericin X1**.
- Sample Preparation: Perform protein precipitation or SPE as described above.
- LC-HRMS Analysis: Analyze the samples using a Q-TOF or Orbitrap mass spectrometer.
- Data Acquisition: Acquire data in both full scan MS and data-dependent MS/MS modes.
- Data Processing: Utilize metabolite identification software to search for potential biotransformations (e.g., oxidation, hydroxylation, glucuronidation) compared to control samples.

## Visualizations



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Caption: Experimental workflow for the quantitative analysis of **Amphotericin X1**.



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Caption: Logical diagram of the proposed mechanism of action for **Amphotericin X1**.

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